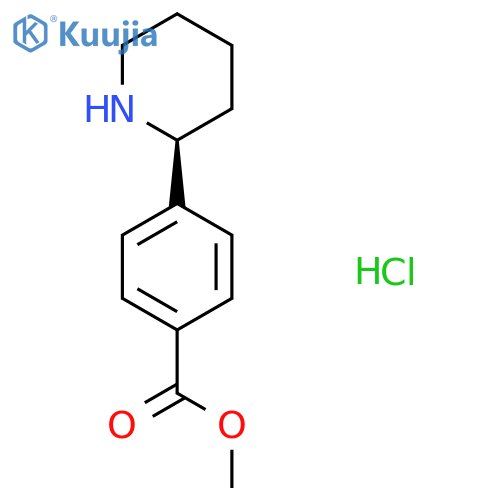

Cas no 1391547-09-3 ((S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride)

1391547-09-3 structure

商品名:(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

CAS番号:1391547-09-3

MF:C13H18ClNO2

メガワット:255.740522861481

MDL:MFCD12910878

CID:3038497

PubChem ID:91844831

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

- methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride

- METHYL 4-((2S)-2-PIPERIDYL)BENZOATE HCl

- MFCD12910878

- N11213

- A907986

- CS-0151405

- AKOS025395776

- 1391547-09-3

- methyl (S)-4-(piperidin-2-yl)benzoate HCl

- GS-7180

- methyl 4-[(2S)-piperidin-2-yl]benzoate hydrochloride

- (S)-Methyl4-(piperidin-2-yl)benzoatehydrochloride

- SCHEMBL17782206

- Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1)

- Methyl 4-((2S)-2-piperidyl)benzoate-HCl

-

- MDL: MFCD12910878

- インチ: 1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1

- InChIKey: JHDNHEWPPXDXMA-YDALLXLXSA-N

- ほほえんだ: Cl.O(C)C(C1C=CC(=CC=1)[C@@H]1CCCCN1)=O

計算された属性

- せいみつぶんしりょう: 255.1026065g/mol

- どういたいしつりょう: 255.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | GS-7180-1G |

(S)-methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | >95% | 1g |

£719.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1041103-50mg |

Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1) |

1391547-09-3 | 95+% | 50mg |

$170 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1041103-100mg |

Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1) |

1391547-09-3 | 95+% | 100mg |

$265 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04845-100mg |

(S)-Methyl4-(piperidin-2-yl)benzoatehydrochloride |

1391547-09-3 | 95% | 100mg |

¥1908.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO990-250mg |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 95+% | 250mg |

5304CNY | 2021-05-08 | |

| Chemenu | CM249224-1g |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 95% | 1g |

$1051 | 2022-12-31 | |

| Alichem | A129008287-250mg |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 95% | 250mg |

428.40 USD | 2021-06-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222045-100mg |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 97% | 100mg |

¥1572 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO990-100mg |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 95+% | 100mg |

2579CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y0992100-1g |

(S)-methyl 4-(piperidin-2-yl)benzoate hydrochloride |

1391547-09-3 | 95% | 1g |

$1100 | 2025-02-20 |

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1391547-09-3 ((S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1391547-09-3)(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):241.0/359.0/896.0